molecular formula C21H23N3O2S B2506550 4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-02-7

4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2506550
CAS No.: 391228-02-7
M. Wt: 381.49
InChI Key: RFSWRZXFPNBKHF-UHFFFAOYSA-N
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Description

4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group, a tetramethylphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under acidic conditions.

    Attachment of the Tetramethylphenyl Group: The tetramethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate tetramethylbenzoyl chloride and a Lewis acid catalyst.

    Ethoxylation: The ethoxy group is added through an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the ethoxybenzamide under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl group, potentially yielding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiadiazole ring, in particular, is of interest due to its known bioactivity. Studies may focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • **4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • **4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-triazol-2-yl]benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, differentiates it from similar compounds with oxadiazole or triazole rings, potentially leading to different reactivity and bioactivity profiles.

Properties

IUPAC Name

4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-6-26-17-9-7-16(8-10-17)19(25)22-21-24-23-20(27-21)18-14(4)12(2)11-13(3)15(18)5/h7-11H,6H2,1-5H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSWRZXFPNBKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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